molecular formula C20H25O2P B12914394 1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol CAS No. 89358-61-2

1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol

Cat. No.: B12914394
CAS No.: 89358-61-2
M. Wt: 328.4 g/mol
InChI Key: ZLNRLHURAMCFIN-UHFFFAOYSA-N
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Description

((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C20H25O2P It is characterized by the presence of a phosphine oxide group attached to a cycloheptyl ring and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide typically involves multi-step reactions. One common method includes the use of trifluoroacetic acid and n-butyllithium. The reaction conditions often involve low temperatures, such as -78°C, followed by gradual warming to room temperature. The process may also include the use of borane (B2H6) and subsequent oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

While specific industrial production methods for ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

    Substitution: The compound can participate in substitution reactions, where one of the phenyl groups or the cycloheptyl group is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, n-butyllithium, borane, and hydrogen peroxide. Reaction conditions often involve low temperatures and controlled addition of reagents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions yield the corresponding phosphines.

Scientific Research Applications

Chemistry

In chemistry, ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide is used as a ligand in coordination chemistry. It can form complexes with various metals, which are useful in catalysis and other chemical processes.

Biology and Medicine

Industry

In industrial applications, ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide can be used as a precursor for the synthesis of other organophosphorus compounds. It may also find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by providing an optimal environment for the reactants.

Comparison with Similar Compounds

Similar Compounds

    Methyldiphenylphosphine: This compound is similar in structure but lacks the cycloheptyl group.

    Diphenylphosphine oxide: This compound is similar but does not have the hydroxycycloheptyl group.

Uniqueness

((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide is unique due to the presence of the hydroxycycloheptyl group, which can impart different steric and electronic properties compared to other phosphine oxides. This uniqueness can influence its reactivity and the types of complexes it forms with metals.

Properties

CAS No.

89358-61-2

Molecular Formula

C20H25O2P

Molecular Weight

328.4 g/mol

IUPAC Name

1-(diphenylphosphorylmethyl)cycloheptan-1-ol

InChI

InChI=1S/C20H25O2P/c21-20(15-9-1-2-10-16-20)17-23(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,21H,1-2,9-10,15-17H2

InChI Key

ZLNRLHURAMCFIN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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